molecular formula C11H9N3O2S B12623504 2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole CAS No. 918435-37-7

2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole

Cat. No.: B12623504
CAS No.: 918435-37-7
M. Wt: 247.28 g/mol
InChI Key: MXVOYIRGGROSSW-UHFFFAOYSA-N
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Description

2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole is an organic compound with a unique structure that includes an isocyanate group, a thiadiazole ring, and a methylphenoxy moiety.

Preparation Methods

The synthesis of 2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole typically involves the reaction of 5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole with phosgene or a similar isocyanate-generating reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired isocyanate group . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and polyols, with reaction conditions typically involving mild temperatures and the presence of catalysts to enhance reaction rates. Major products formed from these reactions include ureas, carbamates, and polyurethanes.

Scientific Research Applications

2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable urea or carbamate linkages. These interactions can alter the function of the target molecules, making the compound useful in various applications, including drug development and material science .

Comparison with Similar Compounds

Similar compounds to 2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole include:

The uniqueness of this compound lies in its combination of the isocyanate group with the thiadiazole ring and methylphenoxy moiety, providing a versatile platform for various chemical reactions and applications.

Properties

CAS No.

918435-37-7

Molecular Formula

C11H9N3O2S

Molecular Weight

247.28 g/mol

IUPAC Name

2-isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole

InChI

InChI=1S/C11H9N3O2S/c1-8-2-4-9(5-3-8)16-6-10-13-14-11(17-10)12-7-15/h2-5H,6H2,1H3

InChI Key

MXVOYIRGGROSSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C(S2)N=C=O

Origin of Product

United States

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